ロピバカイン-d7 塩酸塩

概要

説明

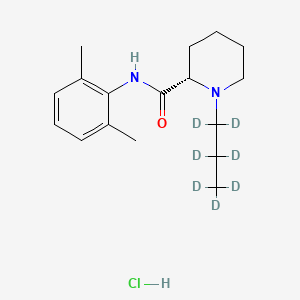

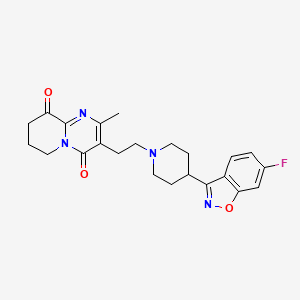

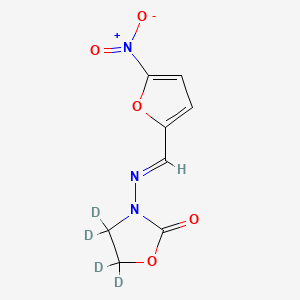

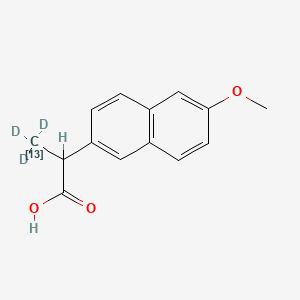

Ropivacaine-d7 Hydrochloride is an internal standard for the quantification of Ropivacaine . It is a potent and reversible blocker of sodium channels in nerve fibers . The formal name of this compound is (S)-N-(2,6-dimethylphenyl)-1-(propyl-d7)piperidine-2-carboxamide, monohydrochloride . The molecular formula is C17H19D7N2O • HCl .

Molecular Structure Analysis

The molecular structure of Ropivacaine-d7 Hydrochloride is represented by the formula C17H19D7N2O • HCl . The molecular weight is 317.9 g/mol . The SMILES representation is CC1=CC=CC©=C1NC([C@H]2N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])CCCC2)=O.Cl .Physical And Chemical Properties Analysis

Ropivacaine-d7 Hydrochloride is a solid substance . The molecular weight of the compound is 317.9 g/mol .科学的研究の応用

薬物動態および薬力学研究

ロピバカイン-d7 塩酸塩は、その安全性、薬物動態、および予備的な薬力学を調べる研究で使用されてきました . たとえば、健康な被験者に行った研究では、ロピバカインを含むロピバカインオイルデリバリーデポ(RODD)を皮下投与しました。 この研究は、刺激、神経遮断範囲、および最適な用量を決定することを目的としていました .

疼痛管理

ロピバカイン-d7 塩酸塩は、神経線維のナトリウムチャネルの強力で可逆的な遮断薬です . この特性により、疼痛管理に役立ちます。 たとえば、神経障害性疼痛の軽減のために動物実験モデルで使用されてきました .

耳鼻咽喉科における局所麻酔

ロピバカインは、耳鼻咽喉科の手術で日常的に使用されてきました . その有意な血管収縮特性、長時間の作用時間、および純粋な(S)-エナンチオマー特性による中枢神経系および心臓への合併症の少なさにより、この分野で汎用的な局所麻酔薬となっています .

ロピバカインの定量化

ロピバカイン-d7は、GC-MSまたはLC-MSによるロピバカインの定量化のための内部標準として使用することを目的としています . これは、さまざまな研究設定におけるロピバカイン濃度の正確な測定に役立ちます。

薬物送達システムの研究

ロピバカイン-d7 塩酸塩は、ロピバカインオイルデリバリーデポ(RODD)などの薬物送達システムの研究で使用されてきました。 これらの研究では、ロピバカインがRODDからどのようにゆっくりと放出されるかを調べています

作用機序

Target of Action

Ropivacaine-d7 Hydrochloride primarily targets sodium channels in nerve fibers . These channels play a crucial role in the generation and conduction of nerve impulses, which are essential for the transmission of pain signals .

Mode of Action

Ropivacaine-d7 Hydrochloride acts by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . It inhibits sodium ion influx, thereby causing a blockade in nerve fiber impulse conduction .

Biochemical Pathways

Ropivacaine-d7 Hydrochloride affects several biochemical pathways. It blocks the sodium and potassium ion channels in the dorsal horn of the spinal cord . This inhibition of calcium ion channels in the spinal cord blocks electrical input from nociceptive afferent neurons, resulting in powerful analgesic activity . Additionally, it blocks the release of various neurotransmitters such as glutamate, substance P, Prostaglandins, Calcitonin Generated Peptide (CGRP), neurokinin-1 and -2 (NK1, NK2) at the presynaptic level . This leads to the inhibition of the production and transmission of pain signals .

Pharmacokinetics

Ropivacaine-d7 Hydrochloride exhibits linear pharmacokinetic characteristics in the terminal curve, following a first-order model . The plasma half-life is 111 minutes, and the clearance rate is 10.3 liters per minute . The curve of ropivacaine concentration-time in plasma presents a bimodal profile, indicating that ropivacaine is slowly released . The maximum concentration (Cmax) and the area under the curve (AUC) value increase with increasing doses of Ropivacaine-d7 Hydrochloride .

Result of Action

The primary result of Ropivacaine-d7 Hydrochloride action is the induction of local or regional anesthesia during surgery and for acute pain management . It induces complete impairment of proprioception, motor function, and nociception . It also has lesser cardiotoxic effects, lesser motor blockade, and minimal side-effects as compared to bupivacaine .

Action Environment

The action of Ropivacaine-d7 Hydrochloride can be influenced by various environmental factors. Furthermore, its nerve block effects are similar to those of bupivacaine, but it has lower neurotoxicity, cardiovascular toxicity, and local muscular toxicity . This makes it a promising drug for use in different environments, including pediatric caudal analgesia .

Safety and Hazards

Users are advised to avoid breathing mist, gas, or vapors of Ropivacaine-d7 Hydrochloride. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn when handling the compound. Adequate ventilation should be ensured, and all sources of ignition should be removed .

将来の方向性

Ropivacaine has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . The full applications and the exact targets remain to be revealed, but it has been indicated that its anticancer potency was mediated by multiple mechanisms . This suggests potential future directions for the use of Ropivacaine-d7 Hydrochloride in cancer treatment.

特性

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1/i1D3,4D2,11D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNSIBYYUOEUSV-JRDUKJLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676136 | |

| Record name | (2S)-N-(2,6-Dimethylphenyl)-1-(~2~H_7_)propylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217667-10-1 | |

| Record name | (2S)-N-(2,6-Dimethylphenyl)-1-(~2~H_7_)propylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)